molecular formula C16H13N3OS B2797011 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690246-33-4

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No.: B2797011
CAS No.: 690246-33-4
M. Wt: 295.36
InChI Key: YMUDCIULNDMNRF-UHFFFAOYSA-N
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Description

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as bromine or iodine, to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with benzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiadiazole and benzamide moieties in the same molecule enhances its potential as a multifunctional agent in medicinal chemistry .

Properties

IUPAC Name

4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-11-7-9-12(10-8-11)14(20)17-16-18-15(21-19-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUDCIULNDMNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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